molecular formula C28H33N3O3 B11935727 (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

Cat. No.: B11935727
M. Wt: 459.6 g/mol
InChI Key: XCHHIKJEGXHKLQ-UJTWYAIMSA-N
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Description

The compound (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a cyclopropane ring, a pyridine moiety, and a biphenyl group, making it a unique and versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyridine moiety, and the attachment of the biphenyl group. Common reagents used in these reactions include organometallic compounds, protecting groups, and catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure allows for interactions with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific pathways or receptors, leveraging its unique chemical properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane derivatives, pyridine-containing molecules, and biphenyl compounds. Examples include:

    Cyclopropane carboxamides: These compounds share the cyclopropane ring and carboxamide functional group, offering similar reactivity and applications.

    Pyridine derivatives: Molecules containing the pyridine moiety can exhibit similar biological activity and chemical properties.

    Biphenyl compounds: The biphenyl group is common in many organic molecules, providing structural stability and potential for functionalization.

Uniqueness

The uniqueness of (1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide lies in its combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H33N3O3

Molecular Weight

459.6 g/mol

IUPAC Name

(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide

InChI

InChI=1S/C28H33N3O3/c1-19(34-3)26(29)17-31(28(32)25-16-24(25)27-6-4-5-15-30-27)23-13-11-22(12-14-23)21-9-7-20(8-10-21)18-33-2/h4-15,19,24-26H,16-18,29H2,1-3H3/t19-,24-,25-,26-/m1/s1

InChI Key

XCHHIKJEGXHKLQ-UJTWYAIMSA-N

Isomeric SMILES

C[C@H]([C@@H](CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)[C@@H]3C[C@H]3C4=CC=CC=N4)N)OC

Canonical SMILES

CC(C(CN(C1=CC=C(C=C1)C2=CC=C(C=C2)COC)C(=O)C3CC3C4=CC=CC=N4)N)OC

Origin of Product

United States

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